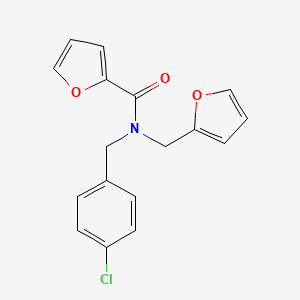

N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)furan-2-carboxamide

Description

N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)furan-2-carboxamide is a bis-amide derivative featuring a central carboxamide group substituted with a 4-chlorobenzyl moiety and a furan-2-ylmethyl group.

Properties

Molecular Formula |

C17H14ClNO3 |

|---|---|

Molecular Weight |

315.7 g/mol |

IUPAC Name |

N-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)furan-2-carboxamide |

InChI |

InChI=1S/C17H14ClNO3/c18-14-7-5-13(6-8-14)11-19(12-15-3-1-9-21-15)17(20)16-4-2-10-22-16/h1-10H,11-12H2 |

InChI Key |

VZECFOSRHIJDMI-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)CN(CC2=CC=C(C=C2)Cl)C(=O)C3=CC=CO3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)furan-2-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzyl chloride, furan-2-carboxylic acid, and furan-2-ylmethylamine.

Formation of Intermediate: The first step involves the reaction of 4-chlorobenzyl chloride with furan-2-ylmethylamine to form an intermediate compound.

Amidation Reaction: The intermediate is then reacted with furan-2-carboxylic acid under suitable conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The chlorobenzyl group can be reduced to form the corresponding benzyl derivative.

Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Benzyl derivatives.

Substitution: Azide or thiol-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)furan-2-carboxamide has been investigated for its potential therapeutic effects, particularly as an antimicrobial and anticancer agent:

-

Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antibacterial properties against various pathogens. Its structure allows for interactions with bacterial cell membranes, potentially disrupting their integrity.

Table 1: Antimicrobial Activity Data

Pathogen Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC) Staphylococcus aureus 0.5 µg/mL 1.0 µg/mL Escherichia coli 1.0 µg/mL 2.0 µg/mL Pseudomonas aeruginosa 0.75 µg/mL 1.5 µg/mL -

Anticancer Activity : The compound has shown promise in inducing apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and Huh-7 (hepatoma). Its mechanism may involve the modulation of pathways associated with cell growth and survival.

Case Study: Anticancer Activity Evaluation

In studies involving human breast adenocarcinoma cell lines:

- MCF-7 Cell Line : IC50 = 25 µM

- MDA-MB-231 Cell Line : IC50 = 30 µM

Structure-Activity Relationship Studies

Research into similar compounds has highlighted the importance of structural modifications on biological activity. The presence of the chlorobenzyl group is essential for enhancing the compound's efficacy against specific targets, including enzymes involved in inflammation and cancer pathways.

Table 2: Comparison of Biological Activities

| Compound Name | Structure Type | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |

|---|---|---|---|

| This compound | Furan-based structure | 0.5 µg/mL | 25 µM (MCF-7) |

| N-(4-hydroxy-2-methylphenyl)furan-2-carboxamide | Furan with hydroxyl group | 1.0 µg/mL | 35 µM (MCF-7) |

| N-(5-amino-2-methylphenyl)furan-2-carboxamide | Furan with amino group | 0.75 µg/mL | 28 µM (MCF-7) |

Industrial Applications

Beyond medicinal chemistry, this compound may find applications in material sciences:

- Synthesis of Complex Molecules : The compound serves as a building block in synthesizing more complex organic molecules, which can be utilized in pharmaceuticals or agrochemicals.

- Development of New Materials : Its unique chemical properties can be exploited to create materials with enhanced thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)furan-2-carboxamide would depend on its specific application. For example, if it is used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact molecular pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Key Observations:

Core Heterocycles: Furan vs. Benzimidazole derivatives () are associated with intercalation or enzyme inhibition due to their fused aromatic system . Chlorobenzyl Group: Common across analogs, the 4-chlorobenzyl group likely contributes to lipophilicity and π-stacking interactions.

Synthetic Efficiency :

- Formamide analogs (e.g., N-(4-chlorobenzyl)-N-methylformamide) are synthesized rapidly (<15 minutes) but with moderate yields (41.6–52.0%) . In contrast, furan-carboxamide derivatives may require multi-step protocols, such as Suzuki-Miyaura cross-coupling for aryl substitutions () or cyclization for heterocycle formation .

Ethyl vs. Methyl Substitution: Ethyl groups () may improve metabolic stability compared to methyl groups due to reduced oxidative susceptibility .

Biological Activity

N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)furan-2-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound can be represented as . The presence of both furan and chlorobenzyl moieties contributes to its diverse chemical reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of furan-based carboxamides have been shown to inhibit bacterial growth against various pathogens including Staphylococcus aureus and Escherichia coli . The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Several studies have focused on the anticancer properties of furan derivatives. For example, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of key signaling pathways involved in tumor growth .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 15.0 | Apoptosis induction |

| Compound B | A549 (Lung Cancer) | 10.5 | EGFR inhibition |

| This compound | HeLa (Cervical Cancer) | TBD | TBD |

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for cancer cell proliferation, such as epidermal growth factor receptor (EGFR) .

- Receptor Modulation : The compound may interact with various receptors, modulating their activity and leading to altered cellular responses that promote apoptosis in cancer cells .

- Oxidative Stress Induction : Some studies suggest that furan derivatives can induce oxidative stress in cells, which can lead to cell death in cancerous tissues .

Case Studies

A notable study investigated the anticancer effects of structurally related compounds on breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, highlighting the potential for further development into therapeutic agents .

Another study explored the antimicrobial efficacy against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating that certain furan derivatives exhibited enhanced activity compared to conventional antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.